Ethyl 3,4-diaminopyridine-2-carboxylate

P-glycoprotein Multidrug Resistance ABCB1

Sourcing reliable, high-purity diaminopyridine intermediates for kinase-targeted synthesis often faces supply inconsistency. This compound resolves that with a reactive 2-carboxylate ester handle essential for constructing JAK-modulating libraries, as cited in Novartis patents. Key procurement points: • Acts as a critical building block for novel JAK-targeting entities; its ester group enables further derivatization that non-carboxylate analogs cannot provide. • Demonstrates P-gp inhibitory activity (IC50: 2.40 μM), serving as a tool for multidrug resistance research. • Available with consistent specifications, ensuring synthetic reproducibility for complex multi-step medicinal chemistry programs.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B11909007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-diaminopyridine-2-carboxylate
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC(=C1N)N
InChIInChI=1S/C8H11N3O2/c1-2-13-8(12)7-6(10)5(9)3-4-11-7/h3-4H,2,10H2,1H3,(H2,9,11)
InChIKeyWUYOVBGHABHEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-diaminopyridine-2-carboxylate: Technical Baseline


Ethyl 3,4-diaminopyridine-2-carboxylate (CAS 1823962-72-6) is an organic pyridine derivative characterized by an ethyl ester at the 2-position and primary amino groups at the 3- and 4-positions of the pyridine ring . With a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol, this compound is commercially available with purities typically ranging from 95% to 98% . Its structure provides a unique scaffold for synthetic elaboration, particularly as an intermediate for constructing more complex diaminopyridine derivatives with potential applications in kinase modulation, as evidenced by its inclusion in patent families disclosing JAK-modulating diaminopyridine derivatives [1].

Why Ethyl 3,4-diaminopyridine-2-carboxylate Is Not Substitutable by Aminopyridines


The presence of the 2-carboxylate ethyl ester group in Ethyl 3,4-diaminopyridine-2-carboxylate fundamentally differentiates it from simple 3,4-diaminopyridine (amifampridine) or 4-aminopyridine, which lack this ester functionality. This structural modification is not merely an inert tag; it introduces a reactive handle for further derivatization and alters physicochemical properties critical for synthetic utility and biological targeting [1]. For instance, while 3,4-diaminopyridine and 4-aminopyridine are well-characterized potassium channel blockers with defined in vivo pharmacokinetic profiles and CNS penetration properties [2], the carboxylate derivative is primarily an intermediate for creating novel chemical entities (NCEs) with potentially divergent pharmacological profiles, such as those targeting Janus Kinase (JAK) pathways as described in recent patent literature [3]. Substituting this intermediate with its non-carboxylate parent would result in a loss of the essential ester handle required for subsequent coupling reactions, thereby halting the intended synthetic sequence.

Ethyl 3,4-diaminopyridine-2-carboxylate: Comparative Evidence


P-gp Inhibition: Comparison with a Structural Analog

This compound demonstrates moderate inhibitory activity against P-glycoprotein (P-gp), a key efflux transporter implicated in multidrug resistance. Its potency is comparable to a closely related analog also tested in the same assay system. Both compounds are characterized by a diaminopyridine core but with distinct substitution patterns, leading to similar IC50 values [1].

P-glycoprotein Multidrug Resistance ABCB1

CNS Penetration: 3,4-Diaminopyridine Core vs. 4-Aminopyridine

While the target compound itself lacks direct in vivo data, its core 3,4-diaminopyridine scaffold shows significantly lower penetrability into cerebrospinal fluid (CSF) compared to 4-aminopyridine following systemic administration in rats [1]. This class-level pharmacokinetic property is associated with reduced central nervous system (CNS) toxicity for the 3,4-DAP scaffold [1]. This suggests that derivatives built upon this core may possess a favorable safety profile regarding CNS side effects.

CNS Penetration Potassium Channel Blocker Neuropharmacology

Quantal Transmitter Release: 3,4-Diaminopyridine vs. 4-Aminopyridine Potency

In vertebrate neuromuscular junction models, the 3,4-diaminopyridine core exhibits greater potency in increasing quantal transmitter release compared to 4-aminopyridine [1]. This in vitro potency advantage is a key differentiator for the scaffold, although in vivo anti-curare activity was found to be equiactive, suggesting complex pharmacokinetic contributions [2].

Neuromuscular Junction Acetylcholine Release Potassium Channel

Ethyl 3,4-diaminopyridine-2-carboxylate: Research Applications


JAK-Modulating Diaminopyridine Derivative Synthesis

This compound serves as a critical intermediate for synthesizing a library of novel diamino pyridine derivatives with claimed JAK-modulating properties. The ethyl ester at the 2-position provides a key functional handle for further derivatization and coupling to generate patentable matter, as described in Novartis patent applications (e.g., US20180354904A1). Its procurement is essential for research programs targeting JAK-mediated diseases [1].

P-glycoprotein (ABCB1) Interaction Studies

The documented inhibitory activity against P-glycoprotein (P-gp) with an IC50 of 2.40 μM in A2780/ADR cells [1] makes this compound a useful tool for studying multidrug resistance mechanisms. It can be employed as a reference compound or a starting point for developing more potent P-gp inhibitors, especially given the availability of comparative data for a structural analog in the same assay.

Neuromuscular Comparative Studies with 3,4-Diaminopyridine Scaffolds

As a derivative of the 3,4-diaminopyridine core, this compound is valuable in comparative pharmacological studies aimed at understanding the structure-activity relationships (SAR) of aminopyridines at neuromuscular junctions. While 3,4-DAP itself is a known potassium channel blocker with a defined potency rank order compared to 4-AP [2], this ester variant allows for the exploration of how 2-position carboxylate substitution modulates activity, CNS penetration, and toxicity profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3,4-diaminopyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.